2-Amino-2-(naphthalen-2-yl)ethan-1-ol hydrochloride
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Overview
Description
2-Amino-2-(naphthalen-2-yl)ethan-1-ol hydrochloride is an organic compound with the molecular formula C12H14ClNO. It is a derivative of ethanolamine, where the ethyl group is substituted with a naphthalene ring. This compound is primarily used in research and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(naphthalen-2-yl)ethan-1-ol hydrochloride typically involves the reaction of 2-naphthylamine with ethylene oxide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is followed by the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(naphthalen-2-yl)ethan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
Oxidation: Naphthalene-2-carboxylic acid or naphthalene-2-aldehyde.
Reduction: 2-Amino-2-(naphthalen-2-yl)ethane.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
2-Amino-2-(naphthalen-2-yl)ethan-1-ol hydrochloride is used in various scientific research fields:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-2-(naphthalen-2-yl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The naphthalene ring provides hydrophobic interactions, while the amino and hydroxyl groups can form hydrogen bonds with target molecules .
Comparison with Similar Compounds
Similar Compounds
2-Amino-1-(naphthalen-2-yl)ethan-1-ol: Similar structure but lacks the hydrochloride group.
Ethanolamine: A simpler structure without the naphthalene ring.
2-{[(naphthalen-1-yl)methyl]amino}ethan-1-ol: Another naphthalene derivative with different substitution patterns.
Uniqueness
2-Amino-2-(naphthalen-2-yl)ethan-1-ol hydrochloride is unique due to its combination of a naphthalene ring with an ethanolamine backbone. This structure provides distinct chemical properties, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C12H14ClNO |
---|---|
Molecular Weight |
223.70 g/mol |
IUPAC Name |
2-amino-2-naphthalen-2-ylethanol;hydrochloride |
InChI |
InChI=1S/C12H13NO.ClH/c13-12(8-14)11-6-5-9-3-1-2-4-10(9)7-11;/h1-7,12,14H,8,13H2;1H |
InChI Key |
QPTWDCRGZBLELM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(CO)N.Cl |
Origin of Product |
United States |
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